(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate (CAS 335280-43-8) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a benzoyl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 3-position. This compound serves as a protected chiral amine building block in organic synthesis, particularly in the construction of more complex molecules with defined stereochemistry.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 335280-43-8
Cat. No. B3007287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate
CAS335280-43-8
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
InChIKeyGBFJEFJDOLSCSH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate (CAS 335280-43-8): Chiral Building Block for Asymmetric Synthesis and Drug Discovery


(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate (CAS 335280-43-8) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a benzoyl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 3-position . This compound serves as a protected chiral amine building block in organic synthesis, particularly in the construction of more complex molecules with defined stereochemistry . Its specific (S)-configuration is critical for applications requiring stereochemical control, distinguishing it from its (R)-enantiomer (CAS 1286208-93-2) and other pyrrolidine-based analogs.

Why Generic Substitution of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate Fails: The Critical Role of Stereochemistry and Protecting Group Orthogonality


Simple substitution with racemic mixtures or alternative protecting groups is not feasible for applications requiring precise stereochemical control or orthogonal protection strategies. The (S)-enantiomer of tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate possesses a specific three-dimensional arrangement that can lead to vastly different biological interactions or synthetic outcomes compared to its (R)-counterpart or a racemic mixture . Furthermore, the tert-butyl carbamate (Boc) protecting group provides orthogonal stability: it is stable to basic conditions and nucleophiles but readily cleaved under acidic conditions, a profile that differs fundamentally from base-labile groups like Fmoc or hydrogenolyzable groups like Cbz [1]. This orthogonal reactivity is essential for multi-step syntheses where selective deprotection is required, making generic substitution a significant risk for experimental failure.

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate: Quantitative Comparative Evidence for Scientific Selection


Chiral Purity and Enantiomeric Integrity: (S)-Enantiomer vs. (R)-Enantiomer vs. Racemic Mixture

The target (S)-enantiomer (CAS 335280-43-8) is supplied with a defined minimum chemical purity of 95% . While direct enantiomeric excess (% ee) values are not consistently reported across all vendors, the specification of the (S)-configuration inherently distinguishes it from the (R)-enantiomer (CAS 1286208-93-2), which is also available with a minimum purity of 95% . A racemic mixture would lack this defined stereochemistry, potentially leading to unpredictable or reduced efficacy in asymmetric applications .

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Orthogonal Stability of Boc Protecting Group: tert-Butyl Carbamate vs. Fmoc/Cbz

The tert-butyl carbamate (Boc) group in the target compound is stable towards nucleophiles and bases but is cleaved under anhydrous acidic conditions (e.g., TFA, HCl) [1]. This orthogonal stability profile is distinct from the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the benzyl carbamate (Cbz) group, which is typically removed by hydrogenolysis [1]. This allows for selective deprotection in the presence of other acid-sensitive functionalities .

Protecting Group Strategy Solid-Phase Peptide Synthesis Multi-step Organic Synthesis

Storage Stability: Recommended Conditions for (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate vs. Ambient Storage

To maintain product integrity, the target compound is recommended to be stored sealed in a dry environment at 2-8°C . This specific storage condition is a critical differentiator from compounds that are stable at room temperature. Failure to adhere to these conditions may lead to degradation or loss of stereochemical purity, which is not a concern for more stable analogs stored at ambient temperature .

Chemical Storage Reagent Stability Laboratory Procurement

Synthetic Utility: (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate as a Chiral Intermediate vs. Racemic or Unprotected Analogs

The target compound's defined (S)-stereochemistry at the pyrrolidine 3-position, combined with the orthogonal Boc protecting group, makes it a versatile intermediate for introducing chiral amine functionality into complex molecules . In contrast, the unprotected amine (1-benzoylpyrrolidin-3-amine, CAS 198210-81-0) would require additional protection/deprotection steps, and a racemic mixture would lack stereocontrol . While specific yield comparisons are not available, the strategic advantage of a pre-formed, protected chiral building block is well-established in medicinal chemistry workflows .

Asymmetric Synthesis Chiral Building Block Drug Discovery

Potential Biological Activity Differential: (S)-Enantiomer vs. (R)-Enantiomer in Chiral Environments

While direct biological activity data (e.g., IC50) for (S)-tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate is not publicly available, the principle of chiral recognition dictates that enantiomers can exhibit vastly different binding affinities to biological targets . The (R)-enantiomer (CAS 1286208-93-2) has been described as having 'potential chiral properties, which may affect its biological activity and interactions' . This establishes a class-level expectation that the (S)- and (R)-forms would behave differently in any chiral biological assay.

Chiral Recognition Enzyme Inhibition Receptor Binding

Optimal Application Scenarios for (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate (CAS 335280-43-8)


Enantioselective Synthesis of Pharmaceutical Intermediates

As a chiral building block with a defined (S)-configuration , this compound is ideally suited for the asymmetric synthesis of pharmaceutical intermediates, particularly those requiring a pyrrolidine scaffold with specific 3D-orientation. Its use ensures the stereochemical integrity of the final product, which is critical for drug efficacy and safety .

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Groups

The orthogonal stability of the tert-butyl carbamate (Boc) group [1] makes this compound a strategic choice for complex, multi-step syntheses. It allows for the selective deprotection of the amine under acidic conditions while leaving other base-labile protecting groups intact, enabling intricate molecular construction [1].

Biological Screening for Chiral Recognition Studies

For researchers investigating the effect of chirality on biological activity, the (S)-enantiomer is a precise probe. When compared head-to-head with the (R)-enantiomer , it can elucidate stereospecific binding requirements of enzymes, receptors, or other biological targets, providing crucial SAR data .

Development of Chiral Ligands and Catalysts

The pyrrolidine core of (S)-tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate can serve as a precursor or scaffold for the development of novel chiral ligands or organocatalysts. Its pre-installed stereocenter and functional handles facilitate further derivatization for applications in asymmetric catalysis .

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